



# Application Notes and Protocols: 2,5-Dimethoxytoluene in Fragrance Formulation

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Compound of Interest		
Compound Name:	2,5-Dimethoxytoluene	
Cat. No.:	B1361827	Get Quote

Disclaimer: The following application notes and protocols are provided for research and development purposes. While **2,5-Dimethoxytoluene** is a known chemical compound, its use as a fragrance ingredient is not widely documented in publicly available literature or industry databases. Notably, some industry resources explicitly state that it is "not for fragrance use"[1]. Therefore, the information presented here is intended to guide the scientific evaluation of this substance as a potential, novel fragrance ingredient rather than reflecting its established use.

### Introduction

**2,5-Dimethoxytoluene** is an aromatic organic compound that has been identified as a volatile constituent in some natural sources, such as beechwood creosote and Tuber brumale (a species of truffle)[2]. While its structural analogue, 2,5-dimethoxybenzaldehyde, finds application in perfumery for its sweet and floral notes[3], the olfactory profile and utility of **2,5-dimethoxytoluene** in fragrance formulations are not well-established. These notes provide a framework for researchers and drug development professionals to explore its potential as a novel fragrance ingredient, focusing on its synthesis, physicochemical properties, and rigorous evaluation of its olfactory characteristics and stability.

# **Physicochemical Properties**

A comprehensive understanding of the physicochemical properties of **2,5-Dimethoxytoluene** is essential for its evaluation and potential incorporation into fragrance formulations.



Property	Value	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O <sub>2</sub>	[4]
Molecular Weight	152.19 g/mol	[4]
Appearance	Clear, slightly yellow liquid	[5]
Boiling Point	218-220 °C at 751 mmHg	[5]
Density	1.049 g/mL at 25 °C	
Refractive Index	n20/D 1.522	[4]
Flash Point	102 °C (215.6 °F) - closed cup	
Solubility	Soluble in alcohol; practically insoluble in water	[1]
Purity (typical)	≥ 98% (GC)	[4]

# **Olfactory Profile (Hypothetical)**

As the olfactory profile of **2,5-Dimethoxytoluene** is not well-documented, a hypothetical profile can be postulated based on its chemical structure and the scent of related molecules. It may possess earthy, woody, or slightly phenolic notes, given its presence in natural sources like truffles and beechwood creosote. A comprehensive sensory analysis, as detailed in the protocols below, is required to establish its true olfactory characteristics.

# **Experimental Protocols**

A detailed protocol for the synthesis of **2,5-dimethoxytoluene** is crucial for obtaining high-purity material for evaluation. The following is a representative laboratory-scale synthesis[6]:

#### Materials:

- 1,4-Dimethoxybenzene
- n-Butyllithium (n-BuLi) in hexane
- Dry Tetrahydrofuran (THF)



- · Methyl iodide
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Argon or Nitrogen gas for inert atmosphere

#### Procedure:

- Under an inert atmosphere (Argon), dissolve 1,4-dimethoxybenzene in dry THF in a flamedried round-bottom flask.
- Cool the solution to 0°C in an ice bath.
- Slowly add n-butyllithium solution dropwise while maintaining the temperature at 0°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
- Cool the reaction mixture to -78°C using a dry ice/acetone bath.
- Slowly add methyl iodide to the cooled solution.
- Allow the reaction to stir at -78°C for 1 hour, then let it warm to room temperature and stir for an additional hour.
- Quench the reaction by slowly adding saturated aqueous NH<sub>4</sub>Cl solution.
- Extract the agueous layer with diethyl ether or ethyl acetate.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to obtain crude **2,5-dimethoxytoluene**.
- Purify the crude product by vacuum distillation.

## Methodological & Application





GC-O is a powerful technique to identify the specific odor-active compounds in a sample [7][8] [9].

Objective: To determine the olfactory profile of synthesized **2,5-dimethoxytoluene** and identify any odor-active impurities.

#### Instrumentation:

- Gas chromatograph (GC) with a flame ionization detector (FID) or mass spectrometer (MS).
- · Olfactory detection port (sniffing port).
- Humidifier for the sniffing port air supply.

#### Procedure:

- Prepare a dilute solution of the purified 2,5-dimethoxytoluene in an appropriate solvent (e.g., ethanol).
- Inject the sample into the GC. The column effluent is split between the detector (FID or MS)
  and the sniffing port.
- Trained sensory panelists sniff the effluent from the sniffing port and record the time, intensity, and description of any detected odors.
- The data from the panelists is correlated with the chromatogram from the detector to identify the retention times of the odor-active compounds.
- If an MS detector is used, the mass spectra of the odor-active peaks can be used for identification.

Stability testing is essential to evaluate the performance of a potential fragrance ingredient in a finished product over time[10][11][12][13].

Objective: To assess the stability of **2,5-dimethoxytoluene** in a representative fragrance formulation and product base (e.g., hydroalcoholic solution, lotion, soap).

#### Protocol:



- Prepare a simple fragrance accord containing a known percentage of 2,5dimethoxytoluene.
- Incorporate the fragrance accord into the desired product base at a typical concentration (e.g., 1% for a lotion, 10% for a fine fragrance).
- Divide the samples into different storage conditions:
  - Accelerated Stability: 40°C oven.
  - Light Exposure: UV light cabinet.
  - Real-Time Stability: 25°C with 60% relative humidity.
- Evaluate the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks) for:
  - Olfactory Changes: Sensory evaluation by a trained panel to detect any changes in the scent profile.
  - Physical Changes: Color, clarity, viscosity, and pH of the product base.
  - Chemical Changes: GC-MS analysis to quantify the concentration of 2,5dimethoxytoluene and identify any degradation products.

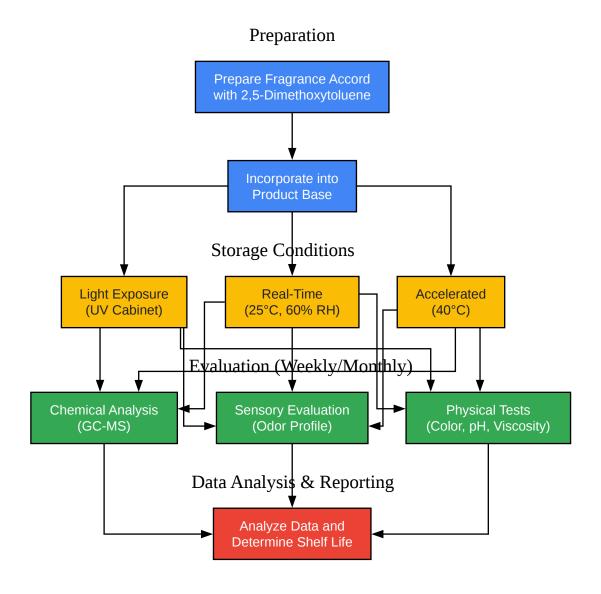
## **Visualizations**



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Caption: Olfactory Signaling Pathway





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Caption: Fragrance Stability Testing Workflow

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